LEI105

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LEI105 是一种合成的有机化合物,以其对二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 的强效、高选择性和可逆性抑制而闻名。 这些酶在内源性大麻素 2-花生四烯酸甘油酯的生物合成中至关重要,2-花生四烯酸甘油酯在各种生理过程中起着重要作用 .

准备方法

合成路线和反应条件

LEI105 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

形成恶唑并[4,5-b]吡啶核心: 这是通过涉及适当前体的环化反应实现的。

引入苯基和己酮基: 这些基团通过一系列在受控条件下的取代和偶联反应添加.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应条件优化: 为了确保高产率和纯度,优化反应条件,例如温度、压力和溶剂选择。

化学反应分析

反应类型

LEI105 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成相应的氧化物。

还原: 它可以被还原形成不同的还原衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产品

科学研究应用

Chemical Properties and Mechanism of Action

LEI105 is characterized as a reversible covalent inhibitor that selectively modulates the activity of DAGL enzymes, which are crucial in the metabolism of endocannabinoids. The compound exhibits a high degree of selectivity, showing minimal interaction with other proteins in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Key Mechanism Insights:

- Inhibition Potency : this compound demonstrates a pIC50 value of approximately 8.5 for DAGL-α, making it significantly more potent than its predecessor, LEI104 .

- Selectivity : Comparative chemoproteomics studies indicate that this compound does not affect other enzymes involved in endocannabinoid metabolism, allowing for targeted investigations into DAGL function without off-target effects .

Applications in Neuroscience

This compound has been primarily studied for its effects on synaptic plasticity and neuronal signaling. The compound's ability to modulate levels of 2-arachidonoylglycerol (2-AG), an important endocannabinoid, has implications for understanding various neurological conditions.

Case Studies:

- Hippocampal Slice Models : Research has shown that this compound can reduce cannabinoid receptor-dependent short-term synaptic plasticity in hippocampal slices. This suggests potential applications in studying synaptic transmission and plasticity mechanisms .

- Neuronal Cell Lines : In experiments using Neuro2A cells, this compound was found to concentration-dependently reduce 2-AG levels without affecting anandamide levels, indicating its specificity in modulating endocannabinoid signaling pathways .

Potential Therapeutic Implications

The selective inhibition of DAGLs by this compound opens avenues for therapeutic interventions in various neurological disorders where endocannabinoid signaling is disrupted.

Therapeutic Areas:

- Neurodegenerative Diseases : Given its effects on synaptic plasticity, this compound could be explored as a treatment option for conditions like Alzheimer's disease or multiple sclerosis, where altered endocannabinoid signaling is implicated.

- Pain Management : By modulating lipid signaling networks, this compound may offer new strategies for managing pain through its influence on cannabinoid receptors .

Data Summary Table

作用机制

LEI105 通过选择性抑制二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 发挥其作用。这些酶参与 2-花生四烯酸甘油酯的产生,2-花生四烯酸甘油酯是一种关键的内源性大麻素。通过抑制这些酶,this compound 调节 2-花生四烯酸甘油酯的水平,影响各种生理过程。 抑制是可逆的,允许对酶活性进行控制调节 .

相似化合物的比较

类似化合物

O-3841: 另一种具有类似性质的二酰基甘油脂肪酶抑制剂。

THL: 一种对二酰基甘油脂肪酶的选择性较低的抑制剂。

JZL184: 一种单酰基甘油脂肪酶的选择性抑制剂,另一种参与内源性大麻素代谢的酶.

LEI105 的独特性

This compound 由于其对二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 的高选择性和可逆性抑制而脱颖而出。 这使其成为研究这些酶在各种生物学过程中的特定作用的宝贵工具 .

属性

CAS 编号 |

1800327-36-9 |

|---|---|

分子式 |

384.48 |

分子量 |

0.0 |

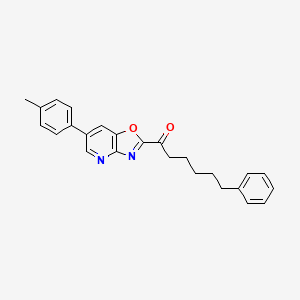

IUPAC 名称 |

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one |

InChI |

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |

InChI 键 |

XDHONXIOZAUYDB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LEI105; LEI-105; LEI 105; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。